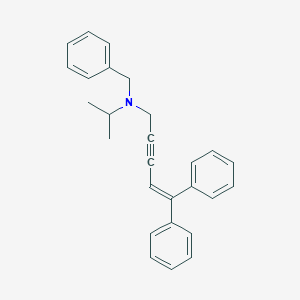![molecular formula C18H18N6O B286700 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B286700.png)
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile, also known as A-674563, is a selective inhibitor of Akt1/2/3 kinases. Akt kinases are known to play a crucial role in cell survival and proliferation, making them attractive targets for cancer therapy. A-674563 has shown promising results in preclinical studies as a potential anticancer agent.
Wirkmechanismus
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile selectively inhibits Akt1/2/3 kinases, which are involved in cell survival and proliferation pathways. Akt kinases are known to be overexpressed in many types of cancer, making them attractive targets for cancer therapy. Inhibition of Akt kinases by 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile leads to the inhibition of downstream signaling pathways, resulting in apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins such as Bcl-2. It also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has been shown to have minimal toxicity in normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has several advantages as a research tool, including its selectivity for Akt kinases and its ability to enhance the efficacy of other anticancer agents. However, its efficacy may be limited by the development of resistance in cancer cells. In addition, further studies are needed to determine its safety and efficacy in clinical trials.
Zukünftige Richtungen
Future research on 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile could focus on several areas, including the development of more potent and selective Akt inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anticancer agents. In addition, further studies are needed to determine the optimal dosing and scheduling of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile in clinical trials.
Synthesemethoden
The synthesis of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile involves several steps, including the reaction of 3,5-dimethylphenol with ethyl 2-chloroacetate to form ethyl 3,5-dimethylphenylacetate. This is followed by the reaction of ethyl 3,5-dimethylphenylacetate with 6-bromo-4-chloropyrimidine to form ethyl 1-(6-bromo-4-chloropyrimidin-2-yl)-3,5-dimethylphenylacetate. The final step involves the reaction of ethyl 1-(6-bromo-4-chloropyrimidin-2-yl)-3,5-dimethylphenylacetate with 4-cyanopyrazole to form 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile.
Wissenschaftliche Forschungsanwendungen
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has been extensively studied in preclinical models of cancer, including breast, prostate, and lung cancer. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.
Eigenschaften
Molekularformel |
C18H18N6O |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
5-amino-1-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]-3-ethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C18H18N6O/c1-4-15-14(9-19)18(20)24(23-15)16-8-17(22-10-21-16)25-13-6-11(2)5-12(3)7-13/h5-8,10H,4,20H2,1-3H3 |
InChI-Schlüssel |
YCETVBGVEUTEQS-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=CC(=CC(=C3)C)C |
Kanonische SMILES |
CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=CC(=CC(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)




![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)


![Methyl 4-[6-(5-methyl-4-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286649.png)